

# systematic review of omeprazole's off-target effects in published literature

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## Compound of Interest

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## Unmasking Omeprazole: A Systematic Review of Its Off-Target Effects

A deep dive into the unintended consequences of a widely used proton pump inhibitor, this guide offers researchers, scientists, and drug development professionals a comprehensive comparison of omeprazole's off-target effects, supported by experimental data and detailed methodologies.

Omeprazole, a cornerstone in the management of acid-related gastrointestinal disorders, effectively suppresses gastric acid secretion by irreversibly inhibiting the H<sup>+</sup>/K<sup>+</sup>-ATPase pump in parietal cells. However, its long-term and widespread use has brought to light a spectrum of off-target effects, raising concerns within the scientific and medical communities. This systematic review synthesizes findings from the published literature to provide a detailed examination of these unintended consequences, focusing on the cardiovascular, renal, and skeletal systems, as well as the gut microbiome.

## Cardiovascular System: Beyond the Stomach

Emerging evidence suggests a link between long-term omeprazole use and an increased risk of adverse cardiovascular events. A key mechanism implicated is the inhibition of dimethylarginine dimethylaminohydrolase (DDAH), an enzyme responsible for degrading asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthase (NOS).

[1]

By inhibiting DDAH, omeprazole leads to an accumulation of ADMA, which in turn reduces the production of nitric oxide (NO), a critical molecule for maintaining endothelial function and vascular health. This impairment of endothelial function can contribute to a prothrombotic and inflammatory state, potentially increasing the risk of cardiovascular events.[\[1\]](#)

## Quantitative Analysis of DDAH Inhibition

Compound	Concentration (μM)	DDAH Inhibition (%)	Study Type
Omeprazole	50	~30%	In vitro (Colorimetric assay) <a href="#">[1]</a>
Lansoprazole	50	~25%	In vitro (Colorimetric assay) <a href="#">[1]</a>
Esomeprazole	50	~20%	In vitro (Colorimetric assay) <a href="#">[1]</a>
Omeprazole	60	Significant inhibition	In vitro (L-citrulline formation assay) <a href="#">[2]</a>
Omeprazole	100	24%	In vitro (L-citrulline formation assay) <a href="#">[2]</a>

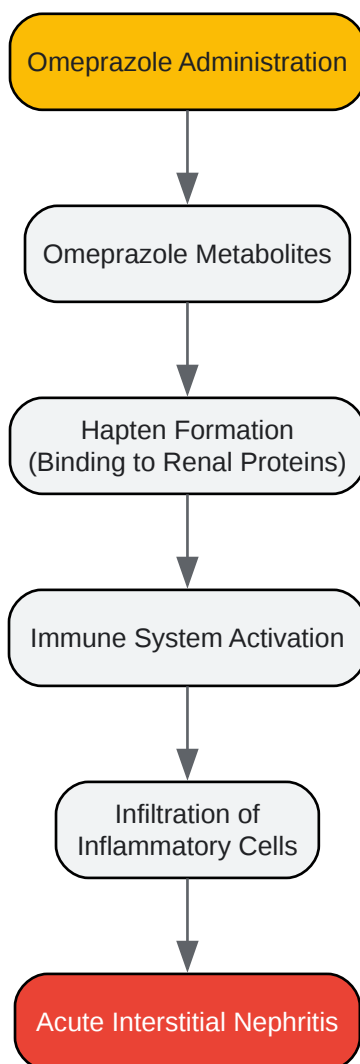
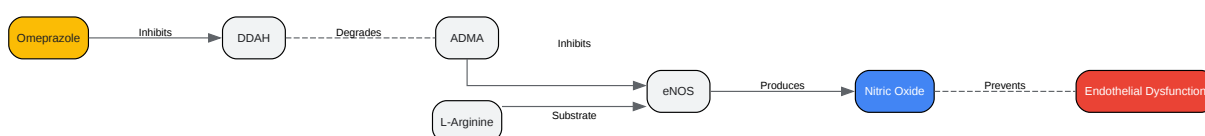
## Experimental Protocol: DDAH Activity Assay

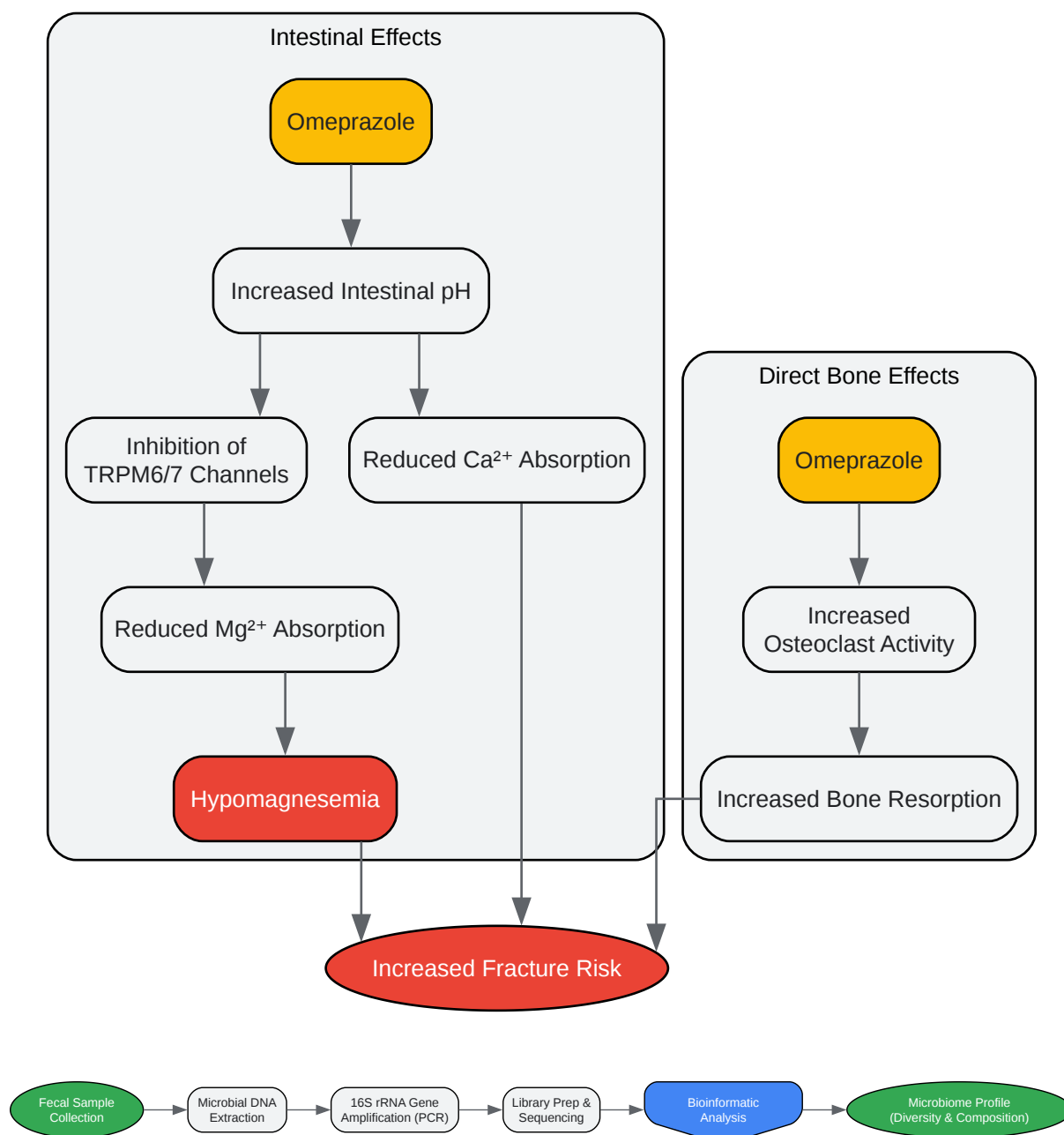
A colorimetric assay is commonly employed to measure DDAH activity. The protocol involves the following key steps:

- Enzyme Source: Recombinant human DDAH1.
- Substrate: Asymmetric dimethylarginine (ADMA).
- Reaction: DDAH metabolizes ADMA to L-citrulline and dimethylamine.
- Detection: The production of L-citrulline is quantified using a colorimetric reaction.
- Incubation: The reaction is typically carried out at 37°C for 30 minutes in a phosphate buffer (pH 7.4).

- Analysis: The concentration of L-citrulline is determined by measuring absorbance at a specific wavelength and comparing it to a standard curve.

In some studies, a fluorometric assay is used as an alternative method to assess DDAH enzymatic activity.[1] For in vivo studies, human microvascular endothelial cells (HMVECs) are exposed to varying concentrations of omeprazole (e.g., 3–100  $\mu\text{M}$ ) for 24 hours, after which intracellular ADMA levels are measured.[1]





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